Cefovecin sodium is a broad-spectrum cephalosporin antibiotic primarily used in veterinary medicine. It exhibits bactericidal activity by inhibiting bacterial cell wall synthesis, making it effective against a variety of gram-positive and gram-negative bacteria. Cefovecin is particularly noted for its long half-life and high plasma protein binding, which allows for extended dosing intervals in treated animals.
Cefovecin sodium is derived from cephalosporin compounds, which are produced through fermentation processes or synthetic methods. It is marketed under the brand name Convenia and is commonly used in dogs and cats for treating skin infections and other bacterial diseases.
Cefovecin sodium belongs to the class of beta-lactam antibiotics, specifically the cephalosporins. It is classified as a third-generation cephalosporin, which generally provides enhanced activity against gram-negative bacteria compared to earlier generations.
The synthesis of cefovecin sodium involves several steps that include the preparation of intermediates and final purification. A notable method described in patents outlines the synthesis process starting with 2-(Z)-methoxyimino-2-(2-tritylaminothiazol-4-yl)acetic acid. The reaction conditions typically involve low temperatures (0 to 50°C) and an acidic environment (pH 2-3) to facilitate the formation of cefovecin sodium from its precursors .
Cefovecin sodium has a complex molecular structure characterized by a beta-lactam ring fused with a thiazole moiety. This structure is crucial for its antibacterial activity. The molecular formula of cefovecin sodium is CHNOS, and its molecular weight is approximately 421.41 g/mol.
Cefovecin sodium undergoes various chemical reactions during its synthesis and when interacting with bacterial enzymes. The primary reaction involves the acylation of transpeptidases, which are critical for bacterial cell wall synthesis.
Cefovecin sodium acts by inhibiting bacterial cell wall synthesis through the following process:
Cefovecin sodium is primarily used in veterinary medicine for:
Cefovecin (chemical name: Sodium (6R,7R)-7-[[(2Z)-(2-amino-1,3-thiazol-4-yl)(methoxyimino)acetyl]amino]-8-oxo-3-[(2S)-tetrahydrofuran-2-yl]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate; CAS# 141195-77-9) belongs to the third-generation cephalosporin class. Its molecular formula is C₁₇H₁₈N₅O₆S₂Na (sodium salt form), with a molecular weight of 475.48 g/mol and an exact mass of 475.0596 Da [4] [7]. The core structure consists of the characteristic β-lactam ring fused to a dihydrothiazine ring, forming the 5-thia-1-azabicyclo[4.2.0]oct-2-ene system essential for bacterial cell wall synthesis inhibition. This bicyclic framework provides structural rigidity and is conserved across cephalosporins, serving as the scaffold for antimicrobial activity [6] [7]. Unlike human-specific cephalosporins, cefovecin incorporates a unique tetrahydrofuran substituent at the C3 position, which contributes to its extended half-life in companion animals [4] [7].
Table 1: Fundamental Molecular Descriptors of Cefovecin
Property | Value |
---|---|
Molecular Formula | C₁₇H₁₈N₅O₆S₂Na |
Molecular Weight | 475.48 g/mol |
Exact Mass | 475.0596 Da |
Elemental Composition | C 42.94%; H 3.82%; N 14.73%; Na 4.84%; O 20.19%; S 13.49% |
XLogP3 | -0.9 |
Hydrogen Bond Donors | 3 |
Hydrogen Bond Acceptors | 11 |
Topological Polar Surface Area | 208.98 Ų |
Cefovecin features two critical auxophore modifications that differentiate it from other cephalosporins:
Table 2: Protein Binding Associations of Key Functional Groups in Cephalosporins
Functional Group | Correlation with Protein Binding | Representative Cephalosporins |
---|---|---|
Tetrazole | +0.47 (p < 0.05) | Cefazolin, Cefotetan, Cefoperazone |
Quaternary Amine | -0.57 (p < 0.01) | Ceftazidime, Ceftaroline |
Pyridinium | -0.44 (p < 0.05) | Ceftazidime, Ceftaroline |
Primary Amine | -0.43 (p < 0.05) | Cephalexin, Cefadroxil |
The biological activity of cefovecin is stereospecific, dependent on three chiral centers:
Conformational analysis reveals that the tetrahydrofuran ring adopts an envelope conformation, with the oxygen atom oriented away from the β-lactam core. This orientation minimizes steric clash with the dihydrothiazine ring while facilitating hydrophobic interactions with albumin domains. The molecule's overall conformation is stabilized by intramolecular hydrogen bonding between the C4 carboxylate and the C7 acylamino carbonyl oxygen [2] [7].
Cefovecin's architecture places it within the third-generation cephalosporins, though its veterinary-specific design imparts distinct properties:
Table 3: Structural and Functional Comparison with Representative Cephalosporins
Property | Cefovecin | Ceftriaxone | Cefepime | Cefazolin |
---|---|---|---|---|
Generation | Third | Third | Fourth | First |
C7 Side Chain | Aminothiazolyl methoxyimino | Aminothiazolyl methoxyimino | Aminothiazolyl methoxyimino | Thiadiazolyl acetyl |
C3 Substituent | Tetrahydrofuran-tetrazole | Triazinone | N-methylpyrrolidine | Methylthiadiazole |
Protein Binding (%) | 95–99.8 | 95 | 20 | 80 |
Anti-Pseudomonal | No | No | Yes | No |
Veterinary Use | Yes (dogs/cats) | Human | Human | Human |
Key Functional Group Influence | Tetrazole (high binding) | None dominant | Quaternary amine (low binding) | Tetrazole (high binding) |
CAS No.: 64755-14-2
CAS No.: 3724-64-9
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7